1-(mesitylsulfonyl)-2-methyl-1H-imidazole
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Overview
Description
1-(Mesitylsulfonyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a mesitylsulfonyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(mesitylsulfonyl)-2-methyl-1H-imidazole typically involves the reaction of mesitylsulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
The reaction can be represented as follows:
Mesitylsulfonyl chloride+2-methylimidazole→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Mesitylsulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The mesitylsulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazoles, while oxidation reactions may produce imidazole N-oxides.
Scientific Research Applications
1-(Mesitylsulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-(mesitylsulfonyl)-2-methyl-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
1-(Tosyl)-2-methyl-1H-imidazole: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
1-(Mesitylsulfonyl)-4-nitroimidazole: Contains a nitro group on the imidazole ring.
1-(Mesitylsulfonyl)-2-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(Mesitylsulfonyl)-2-methyl-1H-imidazole is unique due to the presence of the mesitylsulfonyl group, which can impart specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-methyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-10(2)13(11(3)8-9)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWACCINXQCJXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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